N-Ethylpiperazine vs. Pyrrolidine: Molar Mass and Molecular Topology Differentiation
The target compound's N-ethylpiperazine substitution confers a significantly larger molar mass (306.36 g/mol) compared to the closely related pyrrolidine analog (methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate, CAS 1219551-43-5, 263.29 g/mol) . This structural difference results in additional hydrogen bond acceptors (7 vs. 5) and a higher predicted polar surface area (tPSA 76 Ų vs. ~63 Ų) , which directly impacts the scaffold's drug-like properties and potential for orthogonal derivatization.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 306.36 g/mol |
| Comparator Or Baseline | 263.29 g/mol (Pyrrolidine analog, CAS 1219551-43-5) |
| Quantified Difference | +43.07 g/mol |
| Conditions | N/A (structural comparison) |
Why This Matters
A higher molecular weight translates to a larger chemical scaffold, which is relevant for SAR exploration; if the pyrrolidine analog is too small to effectively fill a target protein pocket, the bulkier ethylpiperazine may offer better complementarity.
